molecular formula C15H22N2O4 B2922576 N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 1787880-54-9

N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide

Cat. No.: B2922576
CAS No.: 1787880-54-9
M. Wt: 294.351
InChI Key: ZVLAEBIGIBHTOO-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide featuring a tert-butyl group at the nitrogen position and a substituted pyran-4-yloxy moiety at the 3-position of the pyrrolidine ring. The pyran ring is further modified with a methyl group at the 6-position and a ketone at the 2-position. Its design incorporates steric hindrance (via the tert-butyl group) and electronic modulation (via the pyran-oxy substituent), which may enhance metabolic stability and binding affinity compared to simpler analogs .

Properties

IUPAC Name

N-tert-butyl-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-7-12(8-13(18)20-10)21-11-5-6-17(9-11)14(19)16-15(2,3)4/h7-8,11H,5-6,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAEBIGIBHTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyran ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common techniques include continuous flow synthesis and batch processing, depending on the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between the target compound and selected analogs:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Functional Groups
N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide (Target) Pyrrolidine Pyran-4-yloxy (6-methyl, 2-oxo), tert-butyl carboxamide ~337.4 (estimated) Carboxamide, oxo-pyran, tert-butyl
(S)-N-tert-Butyl-3-(4-(2-methoxy-phenyl)-piperazin-1-yl)-2-phenylpropanamide Piperazine Phenylpropanamide, 2-methoxyphenyl-piperazine, tert-butyl 395.54 Piperazine, phenyl, methoxy
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine Pyridine (6-iodo, 3-methoxy), tert-butyl carbamate ~464.3 (estimated) Carbamate, iodopyridine, methoxy
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... (Patent compound) Pyridazine Difluorophenyl, morpholine-ethoxy, trifluoromethylphenyl ~700+ (estimated) Pyridazine, morpholine, trifluoromethyl

Functional Implications

  • Heterocyclic Core: The target’s pyrrolidine (5-membered ring) contrasts with piperazine (6-membered, nitrogen-rich) in (S)-WAY-100135 and pyridazine in patent compounds . The pyran-4-yloxy group in the target differs from pyridine in –2 compounds. Pyran’s oxygen atom may improve solubility compared to pyridine’s nitrogen, though pyridine derivatives often exhibit stronger π-π stacking interactions .
  • Tert-butyl carboxamide is a common motif in analogs (e.g., (S)-WAY-100135 ), providing steric protection against enzymatic degradation.
  • Biological Activity :

    • (S)-WAY-100135, a structural analog with a piperazine-phenylpropanamide backbone, acts as a 5-HT1A receptor antagonist . While the target compound’s activity is unconfirmed, its pyran-oxy group may shift selectivity toward other serotonin receptors or kinases.
    • Patent compounds with morpholine-ethoxy and trifluoromethyl groups () are designed for enhanced solubility and target engagement, suggesting the target’s pyran-oxy substituent could serve a similar role .

Biological Activity

N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide is a synthetic compound belonging to the class of heterocyclic amides, characterized by its unique molecular structure that includes a pyrrolidine ring and a pyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O4, with a molecular weight of approximately 294.35 g/mol. The compound features:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • Carboxamide group : Enhances solubility and biological activity.
  • 6-methyl-2-oxo-2H-pyran moiety : Known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical physiological pathways. The mechanism can be summarized as follows:

  • Binding to Biological Targets : The compound may bind to receptors or enzymes, modulating their activity.
  • Influence on Signaling Pathways : This interaction can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research on compounds structurally similar to N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine has indicated several potential biological activities:

  • Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess antitumor properties.
  • Antimicrobial Effects : Heterocyclic amides are often evaluated for their antimicrobial activities, which could be relevant for this compound.
  • Enzyme Inhibition : The ability to inhibit specific enzymes could lead to therapeutic applications in diseases characterized by enzyme dysregulation.

Case Studies

  • Antitumor Evaluation : A study evaluating the antitumor potential of related compounds found that modifications in the pyran moiety significantly influenced cytotoxicity against cancer cells. This suggests that N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine may also exhibit similar effects due to its structural features .
  • Enzyme Interaction Studies : Research has indicated that compounds with a pyrrolidine structure can effectively interact with protein targets involved in cancer progression, highlighting the potential for this compound as a therapeutic agent .

Data Table

Biological ActivityPotential ImpactReference
AntitumorCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic pathways

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